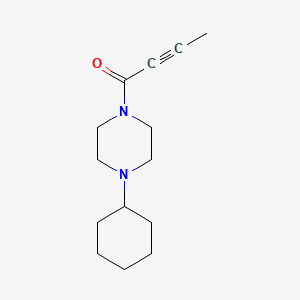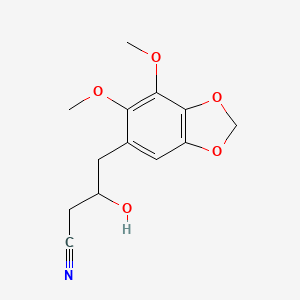![molecular formula C13H16N4OS B14941654 N-[N-(1,3-benzothiazol-2-yl)carbamimidoyl]-2,2-dimethylpropanamide](/img/structure/B14941654.png)
N-[N-(1,3-benzothiazol-2-yl)carbamimidoyl]-2,2-dimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-BENZOTHIAZOL-2-YL)-N’'-(2,2-DIMETHYLPROPANOYL)GUANIDINE is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the benzothiazole ring imparts unique chemical properties to the compound, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-N’'-(2,2-DIMETHYLPROPANOYL)GUANIDINE typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Acylation: The benzothiazole derivative is then acylated using 2,2-dimethylpropanoic anhydride or chloride in the presence of a base such as pyridine or triethylamine.
Guanidination: The final step involves the reaction of the acylated benzothiazole with a guanidine derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of N-(1,3-BENZOTHIAZOL-2-YL)-N’'-(2,2-DIMETHYLPROPANOYL)GUANIDINE follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis systems.
化学反应分析
Types of Reactions
N-(1,3-BENZOTHIAZOL-2-YL)-N’'-(2,2-DIMETHYLPROPANOYL)GUANIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted benzothiazoles.
科学研究应用
N-(1,3-BENZOTHIAZOL-2-YL)-N’'-(2,2-DIMETHYLPROPANOYL)GUANIDINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-N’'-(2,2-DIMETHYLPROPANOYL)GUANIDINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing cell death in cancer cells.
相似化合物的比较
Similar Compounds
- N-(1,3-BENZOTHIAZOL-2-YL)-N’'-(2,2-DIMETHYLPROPANOYL)UREA
- N-(1,3-BENZOTHIAZOL-2-YL)-N’'-(2,2-DIMETHYLPROPANOYL)THIOUREA
- N-(1,3-BENZOTHIAZOL-2-YL)-N’'-(2,2-DIMETHYLPROPANOYL)CARBAMATE
Uniqueness
N-(1,3-BENZOTHIAZOL-2-YL)-N’'-(2,2-DIMETHYLPROPANOYL)GUANIDINE is unique due to its guanidine moiety, which imparts distinct chemical and biological properties. This differentiates it from similar compounds like ureas, thioureas, and carbamates, which have different functional groups and, consequently, different reactivity and biological activity profiles.
属性
分子式 |
C13H16N4OS |
|---|---|
分子量 |
276.36 g/mol |
IUPAC 名称 |
N-[(E)-N'-(1,3-benzothiazol-2-yl)carbamimidoyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C13H16N4OS/c1-13(2,3)10(18)16-11(14)17-12-15-8-6-4-5-7-9(8)19-12/h4-7H,1-3H3,(H3,14,15,16,17,18) |
InChI 键 |
QGGXJWSTLRTMJD-UHFFFAOYSA-N |
手性 SMILES |
CC(C)(C)C(=O)N/C(=N/C1=NC2=CC=CC=C2S1)/N |
规范 SMILES |
CC(C)(C)C(=O)NC(=NC1=NC2=CC=CC=C2S1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-Fluorophenyl)-3-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine](/img/structure/B14941582.png)
![2-acetyl-5'-bromo-1'-(2-methylpropyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B14941587.png)
![(1Z)-2-(4-methoxyphenyl)-N'-{[(3-methoxyphenyl)carbonyl]oxy}ethanimidamide](/img/structure/B14941597.png)

![6-methyl-3-nitro-6H-dibenzo[b,f][1,4,5]oxathiazepine 5,5-dioxide](/img/structure/B14941606.png)
![{(2Z)-2-[(2E)-(4-methylbenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B14941611.png)
![5-[(3-Chlorobenzoyl)imino]-2-(4-fluorophenyl)-1,2,3-thiadiazole-4(2H)-carboxamide](/img/structure/B14941613.png)
![N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B14941614.png)
![5-(1,3-benzodioxol-5-yl)-1-(1,3-benzodioxol-5-ylmethyl)-4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14941621.png)
![3-(5-Bromothiophen-2-yl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941625.png)



